5H-Imidazo[2,1-i]purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl- is a complex organic compound with the Chemical Abstracts Service (CAS) number 206129-88-6. This compound is classified as a purine derivative and is characterized by its unique molecular structure that includes a bromophenyl group. The molecular formula of this compound is C16H16BrN5O, with a molecular weight of 374.24 g/mol .
This compound can be sourced from various chemical suppliers and manufacturers, primarily in the United States and China. It is often used for laboratory research and development purposes. The classification of this compound falls under heterocyclic compounds, specifically purines, which are essential components in biochemistry due to their role in nucleic acid structure and function .
The synthesis of 5H-Imidazo[2,1-i]purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl- typically involves multi-step organic reactions. One common method includes the introduction of the bromophenyl group through a substitution reaction on the imidazopyrine core structure.
The molecular structure of 5H-Imidazo[2,1-i]purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl- can be represented as follows:
The structural representation can be visualized using molecular modeling software or databases like PubChem, which provides detailed information about its chemical structure and properties .
5H-Imidazo[2,1-i]purin-5-one derivatives can participate in various chemical reactions typical for heterocyclic compounds:
The mechanism of action for 5H-Imidazo[2,1-i]purin-5-one derivatives often involves interactions with biological targets such as enzymes or receptors.
Research studies often explore these mechanisms through assays that measure biological activity against specific targets.
Relevant data regarding these properties can be found in chemical databases such as PubChem and GuideChem .
5H-Imidazo[2,1-i]purin-5-one derivatives have several scientific applications:
These applications highlight the significance of this compound in advancing chemical and biological research fields .
The compound 5H-imidazo[2,1-i]purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl- is a structurally complex heterocyclic molecule with a standardized IUPAC name reflecting its fused ring system and substituents. Its core structure consists of a purinone scaffold annulated with an imidazole ring, generating the imidazo[2,1-i]purine bicyclic framework. The "5H-" prefix denotes the tautomeric form where the hydrogen resides at the N-5 position, and the "5-one" suffix specifies the ketone functionality at C5 of the purinone moiety. The substituent at C2 is a 4-bromophenyl group, while a propyl chain is attached to N4 of the reduced tetrahydropyrimidine ring. The "1,4,7,8-tetrahydro" designation indicates saturation across the N1-C8 and N7-C8 bonds, distinguishing it from fully aromatic purines [1] [2].
This compound is cataloged under multiple identifiers:
Table 1: Key Identifiers of the Compound
Identifier Type | Value |
---|---|
Primary CAS | 62591-58-6 |
Alternate CAS | 206129-88-6 |
Molecular Formula | C₁₆H₁₆BrN₅O |
Molecular Weight | 374.24 g/mol |
IUPAC Name | 2-(4-Bromophenyl)-4-propyl-1,4,7,8-tetrahydroimidazo[2,1-f]purin-5(6H)-one |
Common Codes | KF-26777, GTPL5618, DTXSID101028432 |
The compound exhibits a planar imidazo[2,1-i]purinone core due to sp²-hybridized atoms and π-conjugation. The propyl group at N4 adopts a gauche conformation to minimize steric clashes with the fused rings. Key geometric parameters include:
Stereochemically, the molecule is achiral due to the absence of defined stereocenters and symmetry planes. Computational analysis (e.g., density functional theory) confirms negligible optical activity, as validated by the InChIKey GYGNZJDWTHECQT-UHFFFAOYSA-N
, which encodes stereochemical neutrality. The saturated C7-C8 bond allows free rotation, but ring puckering is constrained by the fused system. The 4-bromophenyl group at C2 is nearly perpendicular to the purinone plane (dihedral angle: 85–90°), reducing electronic delocalization between rings [2].
Table 2: Key Geometrical Parameters
Parameter | Value | Significance |
---|---|---|
C5=O Bond Length | 1.22 Å | Standard carbonyl bond length |
C2-N (Imidazole) | 1.34 Å | Partial double-bond character |
N1-C2-N3 Angle | 108° | sp² hybridization geometry |
Bromophenyl Dihedral | 85–90° | Orthogonal to purinone core |
N4-Propyl Torsion | ±60° (gauche) | Steric minimization |
Ring Size and Saturation Effects:Unlike the fully unsaturated purines (e.g., adenine), this compound’s 1,4,7,8-tetrahydro modification enhances flexibility at C7-C8. Contrastingly, 2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (Sigma-Aldrich, L127213) features a seven-membered azepine ring, introducing greater conformational mobility than the six-membered diazepine in KF-26777 [3]. The latter’s piperidine-like N4-C7-C8-N7 segment adopts a half-chair conformation, whereas azepine derivatives exhibit boat-like puckering.
Substituent Electronic Modulation:The 4-bromophenyl group at C2 provides strong electron-withdrawing character, red-shifting the carbonyl IR stretch (1,690 cm⁻¹) compared to non-halogenated analogs (1,710–1,720 cm⁻¹). In contrast, imidazo[1,5-a][1,4]diazepines (patent US7517874B2) use acyl or aryl substituents at N1 to fine-tune cannabinoid receptor affinity, leveraging steric bulk over electronic effects [5].
Heteroatom Positioning:BI-3802 (5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile; CAS 71856-54-7) shares the bromophenyl motif but replaces the fused purinone with a pyrazole ring. This reduces hydrogen-bonding capacity (two acceptors vs. four in KF-26777), impacting target engagement [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7